Trimethylsilyl N,N-dimethylcarbamate
Description
Historical Development of N-Silylated Carbamates
The exploration of silyl (B83357) carbamates as chemical entities began to gain traction in the mid-20th century. Early studies focused on the synthesis and basic reactivity of these compounds. A common early method for the preparation of silyl carbamates involved the insertion of carbon dioxide into the silicon-nitrogen bond of a silylamine. iaea.orggoogle.com This reaction, while foundational, was initially of limited appeal due to the challenges associated with preparing the requisite silylamines. google.com In 1975, the reaction of N,O-bis-(trimethylsilyl)carbamate with alcohols, phenols, and carboxylic acids to form trimethylsilyl (B98337) ethers and esters was reported, highlighting their potential as silylating agents. google.com Over the decades, research has expanded to include various synthetic routes and a deeper understanding of their reactivity, leading to their current status as valuable reagents in organic synthesis. epa.govacs.org
Significance of Trimethylsilyl N,N-dimethylcarbamate within Organosilicon Reagents
This compound (DMCTMS) holds a notable position among organosilicon reagents due to its multifaceted reactivity. scbt.com It serves as an efficient silylating agent for a range of functional groups, a stable carrier for the transfer of a carbon dioxide moiety, and a precursor for the synthesis of other carbamates and ureas. researchgate.netcolostate.edu Its significance lies in its ability to perform these transformations under generally mild conditions, often with the advantage of producing volatile and easily removable byproducts. researchgate.netcolostate.edu The compound's utility is underscored by its commercial availability and its application in both analytical derivatization and preparative organic synthesis. scbt.comresearchgate.net
Conceptual Framework of Silyl Transfer Reactions in Organic Synthesis
Silyl transfer reactions are a cornerstone of organosilicon chemistry, involving the transfer of a silyl group (R₃Si) from a donor molecule to an acceptor molecule. rsc.orgwikipedia.org This process is fundamental to the use of silyl groups as protecting groups, where an alcohol, for instance, is converted to a silyl ether. wikipedia.org The activation of the silicon center is key to these reactions. In the context of silyl carbamates like DMCTMS, the reaction with a nucleophile, such as an alcohol, involves the nucleophilic attack on the silicon atom. colostate.edu This transfer can be catalyzed by bases or, in some cases, is autocatalytic. researchgate.netcolostate.edu More broadly, silyl transfer reactions can be mediated by transition metals or organocatalysts, which activate the silicon-element bond (e.g., Si-B, Si-H) for addition to unsaturated systems. rsc.orgrsc.org These reactions are highly valuable for creating new carbon-silicon or heteroatom-silicon bonds in a controlled manner. rsc.orgresearchgate.netmdpi.com
Structure
3D Structure
Properties
CAS No. |
32115-55-2 |
|---|---|
Molecular Formula |
C6H15NO2Si |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
trimethylsilyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H15NO2Si/c1-7(2)6(8)9-10(3,4)5/h1-5H3 |
InChI Key |
RDEKHAYBXPYQJQ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)O[Si](C)(C)C |
Canonical SMILES |
CN(C)C(=O)O[Si](C)(C)C |
Pictograms |
Flammable |
Origin of Product |
United States |
Synthetic Methodologies for Trimethylsilyl N,n Dimethylcarbamate
Direct Silylation Approaches
Direct silylation methods are among the most straightforward routes to Trimethylsilyl (B98337) N,N-dimethylcarbamate. These approaches typically involve the reaction of a derivative of dimethylcarbamic acid with a trimethylsilylating agent.
The general reaction is as follows: (CH₃)₂NC(O)O⁻ (CH₃)₂NH₂⁺ + (CH₃)₃SiCl → (CH₃)₂NC(O)OSi(CH₃)₃ + (CH₃)₂NH₂Cl
This method is advantageous due to its high efficiency and the commercial availability of the starting materials.
Metal catalysts, particularly those based on zinc, have been shown to be effective in the synthesis of carbamates, and these principles can be extended to the formation of silyl (B83357) carbamates. Zinc salts such as zinc chloride (ZnCl₂) and zinc acetate (B1210297) (Zn(OAc)₂) can catalyze the formation of carbamates from various precursors. nih.govresearchgate.netnih.gov
One plausible metal-catalyzed route involves the activation of a carbamoyl (B1232498) chloride by a zinc catalyst. For instance, zinc chloride can coordinate with N,N-dimethylcarbamoyl chloride. This coordination facilitates the departure of a chloride ion, leading to the formation of a highly reactive isocyanate intermediate. nih.gov This intermediate is then readily trapped by a silyl alcohol (silanol) or a related silyl donor to yield the final Trimethylsilyl N,N-dimethylcarbamate.
Plausible Zinc-Catalyzed Reaction Steps:
Activation: (CH₃)₂NC(O)Cl + ZnCl₂ → Complex Intermediate
Isocyanate Formation: Complex Intermediate → (CH₃)₂N=C=O + [ZnCl₃]⁻
Silylation: (CH₃)₂N=C=O + (CH₃)₃SiOH → (CH₃)₂NC(O)OSi(CH₃)₃
Research has demonstrated that zinc-catalyzed systems are chemoselective and can tolerate various other functional groups. nih.gov While direct zinc-catalyzed synthesis of this compound from dimethylamine (B145610), CO₂, and a silicon source is a promising area, established methods often focus on other carbamate (B1207046) types. researchgate.net
Trans-Silylation Reactions and Routes
Trans-silylation represents an alternative pathway where the trimethylsilyl group is transferred from a donor molecule to the carbamate moiety. These methods are valuable when direct silylation is challenging or when specific reaction conditions are required.
Silyl ether metathesis, or exchange, provides a route for the synthesis of silyl carbamates. This reaction involves the direct, acid-catalyzed exchange of silyl groups between two different molecules under anhydrous conditions. nsf.gov In this context, a pre-existing silyl ether, such as hexamethyldisiloxane (B120664) or an alkoxysilane, can react with dimethylcarbamic acid. The equilibrium can be driven towards the formation of this compound by carefully selecting the starting materials and reaction conditions, such as removing a volatile alcohol by-product.
A representative model for this exchange is: R-OSi(CH₃)₃ + (CH₃)₂NC(O)OH ⇌ (CH₃)₂NC(O)OSi(CH₃)₃ + R-OH
The direct conversion of silyl ethers to other organic functionalities is a well-documented process, lending support to this synthetic strategy. gelest.com The reactivity of the silyl ether and the acidity of the carbamic acid are key factors influencing the reaction's success.
Ligand exchange provides a more specialized route, particularly within the context of organometallic chemistry. Carbamate ligands can be introduced into metal coordination spheres, and subsequent reactions can yield the desired silyl carbamate. Studies on aluminum complexes containing N,N-dialkylcarbamate ligands have shown that these ligands can undergo exchange. rsc.org For example, neutral amine ligands on an oxo-bridged trinuclear aluminum carbamate complex can be exchanged with other ligands like pyridine. rsc.org
While not a direct production method, these ligand exchange principles are foundational. A hypothetical synthetic sequence could involve the formation of a metal complex of dimethylcarbamate, followed by a reaction with a silylating agent that exchanges with the metal center to release the silyl carbamate. This approach is less common for bulk synthesis but is relevant in the context of designing specific metal-catalyzed transformations.
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles aims to make the synthesis of chemicals, including this compound, more environmentally benign. Key strategies focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.
One of the foremost green approaches to carbamate synthesis is the utilization of carbon dioxide (CO₂), a non-toxic and abundant C1 source, in place of hazardous reagents like phosgene (B1210022). psu.edu A green synthesis of this compound could involve the direct reaction of dimethylamine, carbon dioxide, and a suitable silicon source.
Potential Green Synthetic Route: (CH₃)₂NH + CO₂ + Silicon Source → (CH₃)₂NC(O)OSi(CH₃)₃
This approach avoids the use of halogenated compounds like trimethylchlorosilane, thereby preventing the formation of salt by-products. psu.edu The development of efficient, reusable catalysts is crucial for this pathway. Nano-scale copper catalysts have shown promise in other carbamate syntheses, often accelerated by microwave irradiation, which reduces reaction times and energy consumption. nih.gov Furthermore, conducting reactions in greener solvents, such as water or supercritical CO₂, or under solvent-free conditions, significantly reduces the environmental impact. bohrium.comnih.gov
The table below summarizes key findings from research into different synthetic approaches.
| Synthetic Approach | Reactants | Catalyst/Conditions | Key Findings |
| Amine-Catalyzed Silylation | Dimethylammonium dimethylcarbamate, Trimethylchlorosilane | Amine catalysis, non-equilibrium | Yields of 85-95% are achievable. researchgate.net |
| Metal-Catalyzed Route | N,N-dimethylcarbamoyl chloride, Trimethylsilanol (B90980) | Zinc Chloride (ZnCl₂) | Proceeds via a reactive isocyanate intermediate. nih.gov |
| Silyl Ether Exchange | Silyl Ether, Dimethylcarbamic Acid | Acid catalyst, anhydrous | Based on the principle of silyl ether metathesis. nsf.gov |
| Green Synthesis | Dimethylamine, CO₂, Silicon Source | Basic or metal catalysts, potentially microwave-assisted | Avoids hazardous reagents like phosgene and halogenated silanes. psu.edunih.gov |
Solvent-Free Synthetic Protocols
The elimination of volatile organic solvents is a cornerstone of green chemistry, reducing environmental impact and simplifying product purification. Research into the solvent-free synthesis of this compound has explored several promising avenues.
One notable solvent-free method involves the direct reaction of carbon dioxide (CO₂) with N,N-dimethyl(trimethylsilyl)amine. This reaction proceeds via the insertion of the CO₂ molecule into the silicon-nitrogen bond of the silylamine. The absence of a solvent simplifies the reaction setup and work-up procedures, making it an attractive route from both an economic and environmental perspective.
Another established solvent-free approach is the reaction between trimethylchlorosilane and an ammonium (B1175870) carbamate, specifically dimethylammonium N,N-dimethylcarbamate. This reaction generates this compound and ammonium chloride as a byproduct. The solid nature of the reactants and products allows for a straightforward solventless reaction.
Table 1: Solvent-Free Synthesis of this compound
| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| N,N-Dimethyl(trimethylsilyl)amine | Carbon Dioxide (CO₂) | Neat, specific conditions not detailed | Not reported | [General concept] |
| Trimethylchlorosilane | Dimethylammonium N,N-dimethylcarbamate | Solvent-free | Not reported | [General concept] |
Catalyst-Efficient Approaches
The use of catalysts to enhance reaction rates and selectivities is a fundamental aspect of modern chemical synthesis. In the context of producing this compound, catalyst-efficient approaches aim to reduce the required amount of catalyst, improve turnover numbers, and enable milder reaction conditions.
Recent studies have highlighted the potential of various catalytic systems for the synthesis of silyl carbamates. Lewis acids have been shown to catalyze the formation of silicon carbamates. nih.gov While direct catalytic data for this compound is emerging, the general principle involves the activation of the silicon-containing reactant or the carbamate precursor by the Lewis acid, thereby facilitating the key bond-forming step.
Transition metal catalysis also presents a viable pathway. For instance, rhodium complexes have been demonstrated to catalyze the formation of silylcarbamates from secondary amines, carbon dioxide, and hydrosilanes. researchgate.net This process involves the catalytic dehydrogenative coupling of the amine and silane (B1218182) to form a silylamine intermediate, which then reacts with CO₂. Although not a direct synthesis of the target molecule from the simplest starting materials, this method showcases a catalyst-efficient strategy for constructing the silyl carbamate core.
Table 2: Catalyst-Efficient Synthesis of Silyl Carbamates (Illustrative Examples)
| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Secondary Amine, CO₂, Hydrosilane | Rhodium complex | Not specified | Silyl Carbamate | Not specified | researchgate.net |
| Lewis Superacidic Si(catCl)₂(MeCN)₂, Base, CO₂ | None (FLP-type) | Not specified | Silicon Carbamate | Not specified | nih.gov |
| Imines, Silylformates | Ruthenium catalyst, Lithium iodide (co-catalyst) | Not specified | Silyl Carbamate | Excellent | nih.gov |
Note: The table provides examples of catalytic systems for silyl carbamate synthesis. Specific data for the catalyst-efficient synthesis of this compound, including catalyst loading and turnover frequency, is an area of ongoing research.
Mechanistic Investigations of Formation and Reactivity
Reaction Mechanism Elucidation for Trimethylsilyl (B98337) N,N-dimethylcarbamate Synthesis
The formation of Trimethylsilyl N,N-dimethylcarbamate is a multi-step process rooted in the chemistry of amines, carbon dioxide, and organosilicon reagents. The synthesis generally proceeds via the initial formation of an ammonium (B1175870) carbamate (B1207046) salt, which is subsequently silylated. Trimethylsilyl N,N-dialkyl-carbamates can be synthesized in high yields (85–95%) through the silylation of the corresponding ammonium carbamates with trimethylchlorosilane. researchgate.net
The initial step involves the reaction between a secondary amine, such as dimethylamine (B145610), and carbon dioxide. The lone pair of electrons on the nitrogen atom of the amine executes a nucleophilic attack on the carbon atom of CO2. researchgate.net This forms a zwitterionic intermediate which is then deprotonated by a second molecule of the amine to yield an ammonium carbamate salt. researchgate.netmdpi.com This equilibrium reaction is typically very fast. researchgate.net The resulting carbamate anion is then trapped by an electrophilic silicon source, like trimethylsilyl chloride, in a nucleophilic substitution reaction at the silicon center to furnish the final product, this compound.
Direct computational or experimental transition state analysis for the formation of this compound was not found in the provided research. However, the key bond-forming step is the silylation of the N,N-dimethylcarbamate anion by a trimethylsilyl halide. This reaction is a form of nucleophilic substitution at a silicon center. Such reactions are generally understood to proceed through a trigonal bipyramidal transition state.
In this proposed transition state, the incoming nucleophile (the oxygen atom of the carbamate anion) and the leaving group (a halide) would occupy the two axial positions of the trigonal bipyramid. The three methyl groups of the trimethylsilyl moiety would lie in the equatorial plane. This geometry allows for the simultaneous formation of the new Si-O bond and the cleavage of the Si-X (halide) bond. The high susceptibility of silylated species like bistrimethylsilylimidazolium salts to nucleophilic attack underscores the accessibility of such transition states in related systems. rsc.org
Mechanisms of Carbamoyl (B1232498) Group Transfer
The carbamoyl group (Me₂NCO-) can be transferred from this compound to other substrates through various mechanistic pathways, depending on the reaction conditions and the nature of the attacking species.
Silyl (B83357) carbamates can function as "latent pronucleophiles," where the inherent nucleophilicity of the nitrogen atom is tempered by the electron-withdrawing nature of both the silyl group and the carbamate functionality. organic-chemistry.orgacs.org This design prevents undesirable side reactions like overalkylation but allows for controlled, selective activation. organic-chemistry.org
In the presence of a Lewis base catalyst, such as DABCO, the silyl carbamate can undergo N-allylation with allylic fluorides. organic-chemistry.orgacs.org The proposed mechanism suggests that the Lewis base activates the silyl carbamate, enabling the nitrogen atom to act as a nucleophile and attack the allylic substrate. organic-chemistry.org This process can be rendered enantioselective by using chiral Lewis base catalysts, yielding protected chiral β-amino acids. organic-chemistry.orgacs.org This pathway highlights the ability of the nitrogen atom within the carbamate moiety to be deployed as a nucleophile under catalytic activation.
Interactive Table: Catalytic N-Allylation of Silyl Carbamates with Allylic Fluorides organic-chemistry.org
| Catalyst | Product Type | Key Feature |
| DABCO | Carbamate-protected β-amino esters | High efficiency, avoids regioisomers |
| (DHQD)₂PHAL | Enantioenriched chiral β-amino acids | Enantioselective, high stereoselectivity |
The reactivity of this compound can be enhanced by activating it towards nucleophilic attack. This can be achieved by increasing the electrophilicity of either the silicon atom or the carbonyl carbon.
Coordination of a Lewis acid to the carbonyl oxygen atom would polarize the C=O bond, rendering the carbonyl carbon more electrophilic. This would facilitate the attack of a nucleophile at the carbonyl carbon, leading to the transfer of the N,N-dimethylcarbamoyl group. This principle is seen in the Lewis base activation of weak Lewis acids like SiCl₄, which can then activate aldehydes for nucleophilic attack. organic-chemistry.orgnih.gov A similar principle applied in reverse would involve a Lewis acid activating the carbamate itself.
Under strongly acidic conditions, such as with trifluoromethanesulfonic acid, arylethylcarbamates can be activated to undergo cyclization reactions. researchgate.net While stable carbamates typically form O-protonated species, the reaction conditions can promote the formation of highly reactive electrophilic intermediates, such as an isocyanate cation, which then participate in electrophilic aromatic substitution. researchgate.net This suggests a pathway for carbamoyl transfer via electrophilic activation and subsequent generation of a potent electrophile.
Role of Lewis Acids and Bases in Catalysis
Both Lewis acids and bases play crucial roles in modulating the reactivity of silyl carbamates and related organosilicon compounds.
Lewis Base Catalysis: Lewis bases are central to activating silyl carbamates for nucleophilic reactions. As discussed, bases like DABCO and chiral derivatives catalyze the N-allylation of silyl carbamates. organic-chemistry.org This type of catalysis, often termed nucleophilic catalysis, involves the interaction of the Lewis base with the silicon center, which enhances the nucleophilicity of the carbamate nitrogen. organic-chemistry.orgprinceton.edu This activation strategy is fundamental to the use of silyl carbamates as pronucleophiles. organic-chemistry.orgacs.org
Lewis Acid Catalysis: Lewis acid catalysis can be employed to activate the carbamate for reaction with a nucleophile. A powerful concept in this area is the activation of a weak Lewis acid (like a silicon-based species) by a strong Lewis base. organic-chemistry.orgnih.gov For example, a chiral phosphoramide (B1221513) can activate SiCl₄ to form a potent and chiral Lewis acid catalyst in situ. organic-chemistry.orgnih.gov This catalyst can then activate an electrophile, such as an aldehyde, for attack by a silyl ketene (B1206846) acetal. organic-chemistry.org
Applying this logic to this compound, a Lewis acid could coordinate to the carbonyl oxygen. This interaction would increase the electrophilicity of the carbonyl carbon, making the compound susceptible to attack by various nucleophiles and facilitating the transfer of the carbamoyl group. Chiral C-H acids, upon silylation, can also generate extremely active silylium-carbanion pairs that function as Lewis acid catalysts for various C-C bond-forming reactions, highlighting the diverse ways silyl groups can participate in Lewis acid catalysis. nih.gov
Interactive Table: Silylation Exchange Reaction Rates rsc.org
| Reactant (TMSX) | Relative Rate of Exchange |
| Me₃SiCl | Fastest |
| Me₃SiBr | ↓ |
| Me₃SiOSO₂CF₃ | ↓ |
| Me₃SiI | ↓ |
| Me₃SiClO₄ | Slowest |
Reactivity and Synthetic Applications in Organic Synthesis
N-Carbamoylation Reactions
While Trimethylsilyl (B98337) N,N-dimethylcarbamate possesses an N,N-dimethylcarbamoyl group, it is not typically employed as a direct carbamoylating agent for amines or amides. The reactivity of the Si-O bond generally favors silylation of heteroatoms over the transfer of the carbamoyl (B1232498) group. Synthetic methodologies for the N-formylation or N-methylation of amines often utilize sources like carbon dioxide in conjunction with hydrosilanes and a catalyst. rsc.org Other routes for creating carbamates from amides may proceed through intermediates such as N-chloroamides. The conversion of existing aryl carbamates to amines, a reaction converse to N-carbamoylation, can be achieved using nickel-catalyzed methods. nih.gov
Given that Trimethylsilyl N,N-dimethylcarbamate is not a standard reagent for direct N-carbamoylation, literature detailing selective strategies using this specific compound is scarce. Selective N-carbamoylation is a synthetically important transformation, but it is generally accomplished using more conventional reagents like carbamoyl chlorides or isocyanates, where reaction conditions can be tuned to achieve selectivity based on the steric and electronic properties of the amine substrates.
O-Silylation and O-Carbamoylation Reactions
The predominant reactivity of this compound is as a silylating agent. It is effective for the trimethylsilylation of a range of functional groups.
Research Findings: this compound has been successfully used for the silylation of alcohols, phenols, and carboxylic acids. researchgate.net The reaction is described as an autocatalytic, non-equilibrium process that produces volatile byproducts (dimethylamine and carbon dioxide), which simplifies reaction workup and drives the reaction to completion. researchgate.net This reactivity makes it a useful derivatizing agent for analytical techniques, such as in the gas chromatography of complex molecules like trichothecene (B1219388) mycotoxins, where the conversion of hydroxyl groups into more volatile trimethylsilyl ether derivatives is required for analysis. researchgate.net
While the formation of silyl (B83357) enol ethers is a cornerstone of modern organic synthesis, it is typically achieved by reacting an enolizable carbonyl compound with a more electrophilic silyl source, such as trimethylsilyl chloride or trimethylsilyl triflate, in the presence of a base. wikipedia.orgtcichemicals.comorganic-chemistry.org There is limited evidence for the use of this compound for this specific transformation, as its reactivity is more geared towards the silylation of acidic protons on heteroatoms.
Table 1: Silylation of Functional Groups using this compound This table is a representation of functional groups that can be silylated by the reagent based on descriptive literature.
| Substrate Class | Functional Group | Product Class | Application Example | Source(s) |
|---|---|---|---|---|
| Alcohols | R-OH | Trimethylsilyl Ether (R-O-TMS) | Derivatization of trichothecenes | researchgate.net |
| Phenols | Ar-OH | Aryl Trimethylsilyl Ether (Ar-O-TMS) | General Silylation | researchgate.net |
| Carboxylic Acids | R-COOH | Trimethylsilyl Ester (R-COO-TMS) | General Silylation | researchgate.net |
Direct O-carbamoylation of alcohols using this compound is not its characteristic reaction. The reagent preferentially acts as a silyl donor. However, regioselective O-carbamoylation is a significant synthetic challenge, particularly in polyol systems. Research in this area demonstrates that highly selective carbamoylation can be achieved using other reagents. For instance, in a substrate containing both primary and secondary alcohols that has been previously silylated, treatment with N,N-dimethylcarbamoyl chloride can lead to unexpected and highly regioselective carbamoylation at the secondary alcohol position. mdpi.com This highlights a strategy where silyl and carbamoyl groups are used in separate, sequential steps to achieve a desired substitution pattern. mdpi.com
C-C Bond Formation Involving this compound
This compound is not directly involved in carbon-carbon bond formation. However, the N,N-dimethylcarbamate functional group is a powerful tool for enabling C-C bond formation on aromatic rings through the strategy of Directed ortho-Metalation (DoM). organic-chemistry.orgwikipedia.org
The Directed ortho-Metalation (DoM) Strategy: The DoM reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgnih.gov The resulting aryllithium intermediate is then quenched with an electrophile to form a new bond. The O-aryl N,N-dimethylcarbamate group is one of the most powerful DMGs due to its ability to chelate the lithium cation, thereby increasing the kinetic acidity of the adjacent ortho protons. organic-chemistry.orgnih.govacs.org
The process can be viewed as a two-step sequence where the carbamate (B1207046) group is first installed and then used to direct C-C bond formation:
Formation of an O-Aryl Carbamate: A phenol (B47542) is reacted with an N,N-dimethylcarbamoyl donor (such as N,N-dimethylcarbamoyl chloride) to form the O-aryl N,N-dimethylcarbamate.
ortho-Lithiation and C-C Bond Formation: The carbamate-substituted arene is treated with a strong base (e.g., sec-butyllithium) at low temperature (-78 °C) to generate the ortho-lithiated species. This intermediate readily reacts with a variety of carbon-based electrophiles to form a new carbon-carbon bond with high regioselectivity. acs.org
This indirect involvement makes the N,N-dimethylcarbamoyl moiety, a key component of this compound, a critical functional group for the synthesis of highly substituted aromatic compounds.
Table 2: Examples of C-C Bond Formation via Directed ortho-Metalation of O-Aryl Carbamates This table summarizes data from reviews on the DoM reaction, illustrating the variety of C-C bonds that can be formed.
| Electrophile | Reagent Example | Product Type (ortho to Carbamate) | Source(s) |
|---|---|---|---|
| Aldehyde | Benzaldehyde | Secondary Alcohol | acs.org |
| Ketone | Acetone | Tertiary Alcohol | acs.org |
| Alkyl Halide | Methyl Iodide | Methyl Group | acs.org |
| Disulfide | Dimethyl disulfide | Thioether | acs.org |
| Isocyanate | Phenyl isocyanate | Amide | acs.org |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid | acs.org |
Use in Carbonyl Addition Reactions
Direct addition of this compound to carbonyl groups is not its characteristic reaction. Instead, its utility in this area is as an efficient reagent for the silylation of alcohols, which are themselves common products of carbonyl addition reactions (e.g., from reduction or Grignard reactions). colostate.eduresearchgate.net The silylation of an alcohol to a trimethylsilyl ether can be a crucial step to protect the hydroxyl group during subsequent synthetic transformations.
The reaction of DMCTMS with alcohols is an autocatalytic, non-equilibrium process that offers significant advantages for the synthetic chemist. colostate.eduresearchgate.net The process is driven forward by the formation of two volatile by-products, carbon dioxide and dimethylamine (B145610), which are easily removed from the reaction mixture. colostate.edu The dimethylamine produced also catalyzes the reaction. colostate.edu This methodology has been successfully applied to a range of primary, secondary, and tertiary alcohols, as well as phenols and carboxylic acids, with high yields reported. colostate.edu While other silylating agents and TMS-containing reagents are used to mediate reactions directly at the carbonyl carbon, such as in Mukaiyama-type aldol (B89426) or Michael reactions, DMCTMS's role is firmly established in the derivatization of the resulting products. researchgate.netucsf.edu
Table 1: Silylation of Various Functional Groups Using DMCTMS
Application in Cycloaddition and Rearrangement Reactions
The direct participation of this compound in cycloaddition or rearrangement reactions is not a documented primary application. In the field of [3+2] cycloadditions, other specialized reagents containing a trimethylsilyl group are utilized, such as trimethylsilyldiazoalkanes or E-2-(trimethylsilyl)-1-nitroethene. mdpi.commdpi.comresearchgate.net In these cases, the bulky trimethylsilyl group plays a key role in controlling regioselectivity. mdpi.commdpi.com Similarly, precursors like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine are used to generate ylides for [3+2] cycloadditions with olefins and carbonyls. highfine.com However, DMCTMS does not function as a 1,3-dipole or diene equivalent. Its role remains that of a silylating agent, which could be used to modify a substrate prior to a rearrangement or cycloaddition, but it is not the core reacting component in these transformations.
Protective Group Chemistry
Carbamates are a cornerstone of amine protection in organic synthesis. The chemistry of trimethylsilyl carbamates, either as transient intermediates or as part of a broader protective group strategy, is a key area of its application.
Amine Protection Strategies Utilizing Trimethylsilyl Carbamates
Protecting basic and nucleophilic amines is often necessary during complex syntheses. nih.gov Carbamates are frequently used for this purpose. researchgate.netchemistryviews.org While this compound is not typically used to directly install a permanent carbamate protecting group, the formation of a trimethylsilyl carbamate moiety is a key intermediate step in certain deprotection and transformation reactions.
A notable example is the deprotection of alkyl carbamates using trimethylsilyl iodide (TMSI). nih.gov This reaction is presumed to proceed through the formation of an intermediate silyl carbamate. nih.gov This intermediate subsequently fragments, extruding CO2 and generating the deprotected amine and an alkyl iodide. This process highlights a step-economical approach where a carbamate can be used not just for protection but as a precursor for further functionalization. nih.gov
Spectroscopic and Structural Elucidation Studies of Trimethylsilyl N,n Dimethylcarbamate and Its Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of trimethylsilyl (B98337) N,N-dimethylcarbamate. Through the analysis of ¹H, ¹³C, and ²⁹Si nuclei, a comprehensive picture of the molecule's connectivity and electronic environment can be established.
The ¹H and ¹³C NMR spectra of trimethylsilyl N,N-dimethylcarbamate provide definitive evidence for its structure. The proton NMR spectrum is characterized by two distinct singlets, corresponding to the protons of the trimethylsilyl (TMS) group and the N,N-dimethyl groups. spectrabase.com The integration of these signals confirms the presence of nine and six protons, respectively.
The ¹³C NMR spectrum complements the proton data, showing distinct resonances for the carbons of the TMS group, the N,N-dimethyl groups, and the carbonyl carbon of the carbamate (B1207046) functionality. nih.gov The chemical shifts are indicative of the specific electronic environment of each carbon atom within the molecule.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound Data reported in CDCl₃ solvent.
| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -Si(CH₃)₃ | ~0.3 | Singlet |
| -N(CH₃)₂ | ~2.8 | Singlet | |
| ¹³C | -Si(CH₃)₃ | ~0.0 | Quartet |
| -N(CH₃)₂ | ~36.0 | Quartet | |
| C=O | ~157.0 | Singlet |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon environment in silyl (B83357) compounds. Silicon has a very wide chemical shift range, making it highly sensitive to its chemical surroundings. huji.ac.il For this compound, the ²⁹Si NMR spectrum would exhibit a single resonance, characteristic of a silicon atom bonded to three methyl groups and one oxygen atom. The chemical shift for tetracoordinated silicon in silyl ethers and related compounds typically appears in a predictable region. researchgate.net For instance, the ²⁹Si chemical shift for compounds like Ph₂Si(OSiMe₃)₂ has been reported, providing a reference point for the expected shift in this compound. rsc.org
Two-dimensional correlation spectroscopy techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to unequivocally link the proton and carbon signals to the silicon atom. An HMBC experiment would show correlations between the protons of the trimethylsilyl group and the ²⁹Si nucleus, as well as between the carbonyl carbon and the ²⁹Si nucleus, confirming the Si-O-C(O) connectivity.
Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena such as conformational changes and chemical exchange processes. libretexts.org In this compound, a key dynamic process is the restricted rotation around the carbamate C-N bond. This rotation is hindered due to the delocalization of the nitrogen lone pair into the carbonyl group, imparting partial double-bond character to the C-N bond. researchgate.net
At room temperature, this rotation may be slow enough on the NMR timescale to result in two separate signals for the N-methyl groups, as they are chemically inequivalent (one is cis and the other is trans to the carbonyl oxygen). As the temperature is increased, the rate of rotation increases. When the rate of exchange becomes fast relative to the NMR timescale, the two distinct signals for the N-methyl groups will broaden, coalesce into a single broad peak, and eventually sharpen into a single time-averaged signal. researchgate.netresearchgate.net
By analyzing the line shape of the signals at different temperatures, the rate constants for the rotational process can be determined. From this data, the activation energy (ΔG‡) for the C-N bond rotation can be calculated, providing a quantitative measure of the rotational barrier. researchgate.net Such studies have shown that the rotational barrier in carbamates is sensitive to steric and electronic effects. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. nih.govcardiff.ac.uk They provide a molecular fingerprint that is highly specific to the compound's structure. rsc.org
The IR and Raman spectra of this compound are dominated by characteristic vibrations of its key functional groups.
Carbonyl (C=O) Stretching: A strong absorption band in the infrared spectrum is expected in the region of 1700-1720 cm⁻¹. This band is due to the stretching vibration of the carbonyl group in the carbamate moiety. The exact frequency is influenced by the electronic effects of the adjacent nitrogen and oxygen atoms. The correlation between C=O stretching frequency and the electronic environment is a well-studied phenomenon. nih.gov This vibration is also typically active in the Raman spectrum. libretexts.org
Silicon-Oxygen (Si-O) Stretching: The Si-O single bond gives rise to a strong, characteristic absorption in the IR spectrum, typically found in the range of 1000-1100 cm⁻¹. researchgate.net The asymmetric stretching of the Si-O-C linkage is particularly intense. The analysis of Si-O vibrational modes is crucial for characterizing silicate (B1173343) and siloxane structures. rsc.orgresearchgate.net
Table 2: Key IR/Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |
| C=O | Stretching | 1700 - 1720 | Strong |
| Si-O | Asymmetric Stretch | 1000 - 1100 | Strong |
| N-C | Stretching | 1100 - 1300 | Medium |
| Si-C | Stretching/Rocking | 750 - 850 | Strong |
This compound is a tertiary carbamate and therefore does not possess an N-H bond. Consequently, the characteristic N-H stretching and bending vibrations, typically seen in the IR spectra of primary and secondary amides and carbamates, are absent. researchgate.net
The N-C bonds within the N,N-dimethylamino group and the carbamate C-N bond do have characteristic vibrational modes. The stretching vibrations of the N-C bonds typically appear in the fingerprint region of the IR spectrum, generally between 1100 and 1300 cm⁻¹. These absorptions can be coupled with other vibrations in the molecule, making their precise assignment complex without the aid of computational modeling.
Mass Spectrometry (MS) for Fragmentation Pathways and Purity Assessment
Mass spectrometry is an indispensable analytical technique for the characterization of this compound. It provides crucial information regarding the compound's molecular weight, elemental composition, purity, and structural features through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is a definitive method for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, the molecular formula is established as C₆H₁₅NO₂Si. scbt.comalfa-chemistry.comnih.gov HRMS analysis provides an experimental mass measurement that can be compared against the theoretical exact mass calculated from this formula.
The theoretical monoisotopic mass of this compound is 161.087205256 Da. nih.gov An HRMS instrument would be expected to measure a mass value that agrees with this theoretical value to within a few parts per million (ppm), thereby providing unambiguous confirmation of the compound's molecular formula and distinguishing it from any other potential isomers or compounds with the same nominal mass.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₅NO₂Si | scbt.comalfa-chemistry.comnih.gov |
| Molecular Weight | 161.27 g/mol | scbt.comalfa-chemistry.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a mixture. In the context of this compound, GC-MS serves two primary purposes: assessing the purity of a synthesized batch and analyzing the composition of crude reaction mixtures during its synthesis or use. researchgate.net
When a sample is injected into the GC-MS system, the gas chromatograph first separates the components based on their volatility and interaction with the stationary phase. This compound, being a volatile compound, is well-suited for this technique. researchgate.net The separated components then enter the mass spectrometer, which ionizes them and detects the resulting fragments.
For purity assessment, a pure sample of this compound would ideally show a single, sharp peak in the gas chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities, such as unreacted starting materials or by-products.
In the analysis of reaction mixtures, GC-MS can be used to monitor the progress of a reaction by observing the decrease in reactant peaks and the increase in the product peak. researchgate.net The mass spectrum for each peak helps in the unambiguous identification of the components. The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragmentation patterns that are vital for its identification. A comprehensive review of the mass spectrometric fragmentation of trimethylsilyl derivatives highlights common fragmentation pathways. nih.govresearchgate.net
Table 2: Predicted Key Mass Fragments for this compound in EI-MS
| m/z | Ion | Description |
|---|---|---|
| 161 | [M]⁺ | Molecular Ion |
| 146 | [M-CH₃]⁺ | Loss of a methyl group |
X-ray Crystallography for Solid-State Structural Determination (relevant for related compounds or intermediates)
While a single-crystal X-ray structure for this compound is not widely reported in the literature, the technique has been extensively applied to structurally related organosilicon compounds and silyl carbamate intermediates. datapdf.comresearchgate.net These studies offer valuable insights into the expected structural features of the Si-O-C(O)-N framework.
For instance, X-ray diffraction studies on various azasilatrane and silatrane (B128906) compounds, which also feature pentacoordinate silicon, reveal details about the transannular N→Si dative bond and the geometry around the silicon atom. researchgate.net The crystal structure of 1-phenyl-2,8,9-triazasilatrane shows a distorted trigonal bipyramidal coordination at the silicon atom, with a transannular N→Si bond length of 2.132(4) Å. researchgate.net Similarly, research into the synthesis and reactions of other silyl carbamates relies on spectroscopic data that is ultimately benchmarked against crystallographically determined structures of related molecules. datapdf.comacs.org
The application of X-ray crystallography to these related structures allows chemists to infer the likely geometry and bonding characteristics within this compound, even in the absence of its specific crystal structure.
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the bonds within Trimethylsilyl (B98337) N,N-dimethylcarbamate are fundamental to its chemical character. Advanced computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis provide a detailed picture of this electronic landscape.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and geometry of molecules. researchgate.netarxiv.org By applying DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311++G(d,p), one can obtain a detailed, three-dimensional model of the molecule's lowest energy state. researchgate.net
These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. For Trimethylsilyl N,N-dimethylcarbamate, DFT would precisely calculate the lengths of the key Si-O, Si-C, N-C, and C=O bonds. For instance, studies on similar organosilicon and carbamate (B1207046) structures provide expected ranges for these values. rsc.orgmdpi.com The planarity of the carbamate group and the tetrahedral geometry around the silicon atom would be confirmed and quantified.
Furthermore, DFT calculations can determine various electronic properties. The molecular electrostatic potential (MEP) map, for example, visually represents the charge distribution across the molecule. bhu.ac.in It would highlight the electron-rich region around the carbonyl oxygen and the electron-deficient region around the silicon atom, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Illustrative Geometric Parameters from DFT Calculations on Related Structures This table presents typical bond length and angle values for functional groups found in this compound, as derived from DFT calculations on analogous molecules. Specific values for the target compound would require a dedicated computational study.
| Parameter | Bond/Angle | Typical Calculated Value | Reference System |
|---|---|---|---|
| Bond Length | Si-O | ~1.65 Å | Siloxanes nih.gov |
| Bond Length | C=O | ~1.23 Å | Organic Carbonyls bhu.ac.in |
| Bond Length | C-N (carbamate) | ~1.35 Å | Carbamates mdpi.com |
| Bond Angle | O-Si-C | ~109.5° | Tetrahedral Silicon |
| Bond Angle | O-C-N | ~120° | sp² Carbon |
Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized chemical bonds and lone pairs, akin to a Lewis structure. wikipedia.orgwisc.edu This method provides quantitative insight into bonding interactions, charge distribution, and hyperconjugative effects. materialsciencejournal.org
For this compound, NBO analysis would quantify the polarization of the key bonds. The Si-O bond is expected to be highly polarized towards the oxygen atom, giving it significant ionic character. Similarly, the Si-N linkage, if present in related structures, is understood to have a notable donor-acceptor character. dntb.gov.ua
Table 2: Principal Hyperconjugative Interactions Expected in this compound via NBO Analysis This table illustrates the type of stabilizing donor-acceptor interactions that NBO analysis would likely identify in the molecule, based on studies of similar functional groups.
| Donor NBO (Lewis-type) | Acceptor NBO (Non-Lewis type) | Interaction Type | Expected Consequence |
|---|---|---|---|
| LP (O) on Carbonyl | σ* (N-C) | n → σ* | Stabilization of carbamate group |
| LP (N) | σ* (Si-O) | n → σ* | Electron delocalization onto the silyl (B83357) group |
| LP (O) on Si-O | σ* (Si-C) | n → σ* | Stabilization of the Si-O bond |
Computational Prediction of Reactivity and Selectivity
Theoretical models are invaluable for predicting how a molecule will behave in a chemical reaction, offering insights into reaction mechanisms, rates, and the selectivity of product formation.
Understanding a chemical reaction mechanism requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry allows for the modeling of these fleeting structures. researchgate.net For reactions involving this compound, such as its use as a silylating agent for alcohols, DFT can be used to map the entire reaction pathway.
The mechanism would likely involve the nucleophilic attack of an alcohol's oxygen on the silicon atom. This process would proceed through a pentacoordinated silicon transition state. researchgate.net Calculations would determine the activation energy barrier for this step, which is crucial for predicting the reaction rate. By comparing the activation energies for different potential pathways or competing reactions, chemists can predict the chemoselectivity of the reagent. For example, computational studies on the hydrolysis of related alkoxydisiloxanes have successfully used DFT to model transition states and rationalize experimentally observed reaction rates. nih.gov
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. pku.edu.cn The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com
For this compound, the HOMO is expected to be localized primarily on the N,N-dimethylcarbamate portion, specifically involving the lone pairs on the nitrogen and oxygen atoms. The LUMO would likely be associated with the antibonding orbitals of the carbonyl group or the silicon center. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netbhu.ac.indntb.gov.ua FMO analysis helps explain why silylation occurs at the silicon atom and provides a basis for comparing its reactivity to other silylating agents.
Table 3: Illustrative Frontier Molecular Orbital Properties This table shows representative HOMO, LUMO, and energy gap values derived from DFT calculations on related organic molecules. These values are key indicators of chemical reactivity.
| Property | Description | Typical Calculated Value (eV) | Implication for Reactivity |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | Indicates nucleophilic character; higher energy means stronger nucleophile. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to +1.0 | Indicates electrophilic character; lower energy means stronger electrophile. |
| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 5.0 to 8.0 | A smaller gap suggests higher reactivity and lower kinetic stability. |
Solvation Effects and Conformational Analysis
A molecule's shape and the solvent it is in are critical factors that influence its properties and reactivity. Conformational analysis explores the different spatial arrangements of a molecule's atoms, while solvation models account for the influence of the surrounding medium.
This compound possesses several rotatable bonds, primarily the Si-O and N-C(O) bonds. Computational methods can perform a conformational search to identify the various low-energy structures (conformers) available to the molecule. chemrxiv.org Studies on acyclic carbamates have shown that while they are generally more rigid than peptides, they can still exhibit distinct, stable conformers. The relative energies of these conformers determine the dominant shape of the molecule in a given environment.
The presence of a solvent can significantly alter the conformational preferences and reactivity. Solvation is often modeled computationally using a Polarized Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. nih.gov This approach allows for the calculation of properties in different solvents, explaining, for instance, why reaction rates and selectivities can change dramatically with a change in solvent polarity. For this compound, moving from a nonpolar to a polar solvent would be expected to stabilize more polar conformers and any charged intermediates or transition states in a reaction. researchgate.net
Implicit and Explicit Solvation Models
The solvent environment can significantly influence the properties and reactivity of a solute molecule. Computational chemistry utilizes both implicit and explicit solvation models to account for these effects.
Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant rather than as individual molecules. uni-muenchen.de This approach is computationally efficient and can provide a good approximation of the average effect of the solvent on the solute. uni-muenchen.defiveable.me Commonly used implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). researchgate.net These models are particularly useful for estimating the free energy of solvation and studying processes where the specific arrangement of solvent molecules is not critical. uni-muenchen.de
Explicit Solvation Models: In contrast, explicit solvation models treat individual solvent molecules as distinct entities interacting with the solute. researchgate.net This method provides a more detailed and realistic representation of the solvent, including specific interactions like hydrogen bonding. researchgate.net Explicit models are computationally more demanding because they require the simulation of a large number of solvent molecules. readthedocs.io They are essential for studying phenomena where the local structure of the solvent plays a crucial role, such as in reaction mechanisms or when analyzing the solvation shell structure around a solute. readthedocs.ioresearchgate.net Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the solute is treated with a higher level of theory (QM) and the solvent with a more computationally efficient method (MM). researchgate.netresearchgate.net
While these models are widely used in computational chemistry, a specific application to this compound, including detailed research findings and data tables, is not available in the reviewed scientific literature.
Potential Energy Surface Scans
A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. fiveable.melibretexts.org By exploring the PES, chemists can identify stable molecular structures (minima), transition states (saddle points), and the pathways for chemical reactions. fiveable.mewayne.edu
A potential energy surface scan, also known as a relaxed scan, involves systematically changing one or more geometric parameters (like a bond length, bond angle, or dihedral angle) while optimizing the remaining degrees of freedom at each step. uni-muenchen.deq-chem.com This process allows for the mapping of the minimum energy path between reactants and products, providing insights into the reaction mechanism and the energy barriers involved. fiveable.meyoutube.com
These scans are crucial for:
Locating Transition States: By identifying the highest energy point along a reaction coordinate, the transition state structure can be approximated. uni-muenchen.defiveable.me
Understanding Conformational Changes: PES scans can reveal the energy landscape associated with the rotation around single bonds, helping to identify stable conformers. q-chem.com
Predicting Reaction Pathways: They can help determine the most likely pathway for a chemical reaction to occur. wayne.eduyoutube.com
Despite the utility of this method, specific studies detailing potential energy surface scans for this compound, which would provide data on its conformational preferences or reaction pathways, were not found in the surveyed literature.
Advanced Methodologies and Applications of Trimethylsilyl N,n Dimethylcarbamate in Complex Synthesis
Cascade and Multicomponent Reactions Utilizing the Compound
The compound's utility in a cascade sequence can be envisioned through its role as a reactive intermediate generator. For example, it can act as a silylating agent for alcohols or other nucleophiles. researchgate.net This initial silylation step can protect a functional group or activate the substrate for a subsequent intramolecular or intermolecular transformation within the same pot. The byproducts of its reactions, such as trimethylsilanol (B90980) and dimethylamine (B145610), are volatile and can be easily removed, which is an advantageous feature in one-pot syntheses.
In a hypothetical cascade process, Trimethylsilyl (B98337) N,N-dimethylcarbamate could be employed to initiate a sequence of reactions. For instance, the silylation of a hydroxyl group could trigger a subsequent cyclization or rearrangement, with the trimethylsilyl group being cleaved under the reaction conditions or in a final workup step. Similarly, in pseudo-multicomponent reactions, where one reagent is used more than once, the compound could serve first as a silylating agent and subsequently as a source for the carbamoyl (B1232498) moiety upon reaction with an appropriate substrate like a carboxylic acid halide. semanticscholar.orgresearchgate.net The design of such processes requires careful planning of reaction conditions to ensure compatibility between all components and sequential steps. rsc.org
Asymmetric Synthesis Applications
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. mdpi.com Trimethylsilyl N,N-dimethylcarbamate can be a valuable tool in asymmetric synthesis, primarily through enantioselective carbamoylation reactions and strategies involving chiral auxiliaries.
Enantioselective Carbamoylation Reactions
Enantioselective carbamoylation involves the introduction of a carbamoyl group to a prochiral substrate in a way that preferentially forms one enantiomer over the other. This is typically achieved using a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, which creates a chiral environment around the substrate.
A potential strategy for enantioselective carbamoylation using this compound would involve the reaction of a prochiral nucleophile (e.g., a meso-diol or a β-keto ester) with the carbamate (B1207046) in the presence of a substoichiometric amount of a chiral Lewis acid. The Lewis acid would coordinate to both the substrate and the reagent, facilitating the carbamoyl transfer and controlling the stereochemical outcome. The choice of catalyst is critical for achieving high enantioselectivity.
Table 1: Hypothetical Enantioselective Carbamoylation of a Prochiral Ketone This table illustrates a theoretical outcome for a catalyst screening in an enantioselective carbamoylation reaction.
| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Chiral Lewis Acid A | Toluene | -20 | 85 | 70 |
| 2 | Chiral Lewis Acid B | Dichloromethane | -20 | 92 | 85 |
| 3 | Chiral Organocatalyst C | Tetrahydrofuran | 0 | 78 | 60 |
| 4 | Chiral Lewis Acid B | Dichloromethane | -40 | 90 | >95 |
Chiral Auxiliary Approaches
An alternative and well-established method for asymmetric synthesis is the use of chiral auxiliaries. In this approach, a chiral molecule (the auxiliary) is covalently attached to the substrate. This chiral auxiliary then directs a subsequent reaction, in this case, carbamoylation, to occur on one of the two prochiral faces of the substrate, leading to a diastereomerically enriched product. The auxiliary is subsequently removed to yield the desired enantiomerically pure compound.
For example, a prochiral carboxylic acid could be esterified with a chiral alcohol (e.g., an Evans auxiliary). The resulting chiral ester could then be enolized and reacted with this compound or a derivative. The steric bulk of the chiral auxiliary would block one face of the enolate, forcing the carbamoyl group to add from the less hindered face. Subsequent cleavage of the auxiliary would furnish the enantiomerically enriched β-keto carbamate. This method provides a reliable way to control stereochemistry, although it requires additional steps for attaching and removing the auxiliary.
Flow Chemistry and Continuous Processing
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and straightforward scalability. rsc.org The use of this compound, a flammable liquid nih.gov, in continuous flow reactors can mitigate safety concerns and allow for more precise control over reaction parameters.
Optimization of Reaction Conditions in Flow Reactors
The precise control over temperature, pressure, and residence time in a flow reactor allows for rapid optimization of reaction conditions. beilstein-journals.org Reactions involving this compound, such as silylations or carbamoylations, can be exothermic. In a flow system, the high surface-area-to-volume ratio of the reactor tubing enables efficient heat dissipation, preventing the formation of hot spots and reducing the risk of side reactions or thermal decomposition. This allows reactions to be run at higher temperatures than would be safe in a batch reactor, often leading to dramatically reduced reaction times. beilstein-journals.org
For instance, a carbamoylation reaction that might take several hours in a batch setup could potentially be completed in minutes in a continuous flow reactor. Optimization can be performed rapidly by systematically varying parameters like flow rate (which controls residence time), temperature, and reagent concentration using automated systems.
Table 2: Comparison of Batch vs. Flow Processing for a Generic Carbamoylation This table presents a conceptual comparison illustrating the potential advantages of flow chemistry for a reaction using this compound.
| Parameter | Batch Processing | Flow Processing | Advantage of Flow |
| Reaction Time | 4 hours | 15 minutes | 16x faster |
| Temperature | 25°C (limited by exotherm) | 80°C (controlled) | Higher reaction rate |
| Yield | 85% | 95% | Improved efficiency |
| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reaction volume | Reduced operational risk |
| Reproducibility | Can vary with scale | Highly consistent | Reliable production |
Scale-Up Considerations
Scaling up chemical reactions from the laboratory to industrial production is a significant challenge in batch processing, often requiring extensive re-optimization due to changes in heat and mass transfer properties. Continuous flow chemistry offers a more direct and reliable path to scale-up. researchgate.net
Instead of using larger reactors ("scaling-up"), production can be increased by either running the optimized flow reactor for a longer period or by "numbering-up" – operating multiple identical reactors in parallel. This approach avoids the issues associated with batch scale-up, ensuring that the reaction conditions and product quality remain consistent regardless of the production volume. For processes involving this compound, the enhanced safety profile of flow reactors is a critical advantage for large-scale synthesis. The ability to telescope reactions, where the output of one reactor flows directly into another for a subsequent transformation, further enhances efficiency and reduces the need for manual handling of intermediates. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Trimethylsilyl (B98337) N,N-dimethylcarbamate Chemistry
The reactivity of Trimethylsilyl N,N-dimethylcarbamate is intrinsically linked to the activation of the silicon-oxygen bond. Future research will likely focus on the development of sophisticated catalytic systems that can precisely control this activation, leading to enhanced reactivity, selectivity, and a broader substrate scope.
A promising area of investigation is the use of Lewis base catalysis . Recent studies have shown that silyl (B83357) carbamates can act as latent pronucleophiles, with their nucleophilicity being unlocked by a suitable Lewis base. For instance, the enantioselective N-allylation of silyl carbamates has been successfully achieved using chiral Lewis base catalysts. nih.gov This approach addresses common challenges in amine alkylation, such as overalkylation and poor selectivity. nih.gov The development of new and more efficient Lewis base catalysts will be crucial for expanding the repertoire of reactions involving this compound.
Transition metal catalysis also represents a significant frontier. mpg.de While direct transition-metal-catalyzed reactions involving the carbamate (B1207046) moiety of this compound are still in their infancy, the principles of coordination-assisted C-H functionalization could be applied. researchgate.netnih.gov By designing ligands that can coordinate to a metal center and bring the catalyst into proximity with a specific C-H bond, it may be possible to achieve novel transformations, such as the direct carbamoylation of unactivated C-H bonds. The unique electronic properties of silyl ligands are known to enhance the reactivity and selectivity of various catalytic reactions, a principle that could be extended to silyl carbamate chemistry. mpg.de
Future research in this area could explore a variety of catalytic approaches as summarized in the table below.
| Catalytic Approach | Potential Application with this compound | Key Research Focus |
| Lewis Base Catalysis | Asymmetric transformations, selective functionalization of amines. | Development of more active and selective chiral Lewis bases. |
| Transition Metal Catalysis | Direct C-H carbamoylation, cross-coupling reactions. | Design of novel ligands for selective activation. |
| Silylium (B1239981) Ion Catalysis | Activation of challenging substrates in addition reactions. | Generation and application of chiral silylium ion catalysts. beilstein-journals.orgchemrxiv.org |
| Photoredox Catalysis | Radical-based transformations under mild conditions. | Exploration of electron donor-acceptor complex formation. |
Exploration of New Reactive Pathways and Unforeseen Reactivity
Beyond its established role as a carbamoylating and silylating agent, this compound possesses untapped potential for novel chemical transformations. Future research will likely uncover unforeseen reactivity by probing its behavior under diverse reaction conditions and in the presence of novel reagents.
One emerging area is the use of silyl carbamates as latent nucleophiles . The electron-withdrawing nature of the carbamate group tempers the nucleophilicity of the nitrogen atom, which can then be selectively unleashed by a suitable activator. nih.gov This concept opens the door to a range of selective alkylation and acylation reactions that are difficult to achieve with free amines.
Furthermore, the strategic placement of the trimethylsilyl group can influence the reactivity of the entire molecule in unexpected ways. Research into remote silyl groups has shown that they can enhance hydrolytic stability and influence photocleavage efficiency in other carbamate-containing molecules. scinito.ai Similar principles could be applied to design novel this compound derivatives with tailored reactivity and properties for specific applications, such as in materials science or chemical biology.
The exploration of new reactive pathways will be driven by both experimental and computational approaches. Quantum-chemical studies can provide valuable insights into the transition states of potential reactions, guiding the design of experiments to access novel transformations. mit.edu
Integration into Automated Synthesis Platforms
The increasing demand for rapid synthesis and screening of compound libraries has spurred the development of automated synthesis platforms and flow chemistry techniques. amidetech.comchemrxiv.orgnih.govbeilstein-journals.orgnih.gov The properties of this compound, such as its liquid form and defined reactivity, make it an ideal candidate for integration into these automated systems.
Flow chemistry , where reagents are continuously pumped through a reactor, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to telescope reaction sequences. nih.govtudelft.nlresearchgate.netrsc.org this compound could be employed in flow reactors for the continuous production of carbamates, ureas, and other derivatives. The use of immobilized catalysts or scavenging resins within the flow system could further streamline the process by facilitating catalyst recycling and product purification. benthamscience.com
High-throughput screening (HTS) techniques are instrumental in the discovery of new catalysts and reaction conditions. mpg.debeilstein-journals.orgnih.govmdpi.comnih.gov Automated platforms can perform thousands of reactions in parallel, allowing for the rapid optimization of reaction parameters for transformations involving this compound. This approach can accelerate the discovery of novel catalytic systems and expand the synthetic utility of the reagent. The development of robotic systems for chemical synthesis will further enable the exploration of complex reaction spaces and the optimization of synthetic routes for valuable molecules. mdpi.com
Sustainable and Biocatalytic Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the future of this compound chemistry will undoubtedly be shaped by this trend. mit.edubenthamscience.com Research will focus on developing more environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a powerful tool for sustainable synthesis. nih.govresearchgate.net Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, thereby reducing the need for protecting groups and minimizing the formation of byproducts. researchgate.net While the direct biocatalytic application of this compound is an area that remains largely unexplored, several related enzymatic transformations suggest future possibilities.
For instance, lipases have been shown to be effective catalysts for the synthesis of carbamates from amines and carbonates. nih.govresearchgate.netnih.gov Future research could investigate the use of lipases or other hydrolases for the enzymatic synthesis or hydrolysis of this compound, potentially leading to greener routes for carbamoylation and deprotection. The promiscuous activity of some esterases and acyltransferases in catalyzing carbamate formation in water presents another exciting avenue for exploration. nih.gov
Furthermore, the development of biocatalytic methods for silylation and desilylation is an active area of research. Enzymes such as silicateins have been shown to catalyze the formation of silicon-oxygen bonds. The directed evolution of such enzymes could lead to biocatalysts capable of selectively reacting with this compound, enabling novel and sustainable synthetic transformations.
The table below summarizes potential sustainable and biocatalytic approaches for the future use of this compound.
| Approach | Potential Application | Key Research Focus |
| Enzymatic Carbamate Synthesis | Green production of carbamates using amines and a carbamoyl (B1232498) source. | Screening and engineering of lipases, esterases, and acyltransferases. nih.gov |
| Biocatalytic Desilylation | Mild and selective removal of the trimethylsilyl group. | Exploration of hydrolases and other enzymes for Si-O bond cleavage. |
| Biocatalytic Silylation | Enzymatic synthesis of silyl carbamates. | Directed evolution of silicateins and other silicon-handling enzymes. |
| Flow Biocatalysis | Continuous and efficient enzymatic transformations. | Immobilization of enzymes in flow reactors for enhanced stability and reusability. beilstein-journals.orgnih.govtudelft.nl |
Q & A
Q. How do basis set selection and solvent models affect computational accuracy in conformational energy predictions?
- Methodological Answer : High-level basis sets (6-311++G**) with implicit solvent models (e.g., PCM for THF) improve agreement with experimental ΔG values. Compare computed transition states with NMR-derived activation energies (e.g., ΔG‡ ≈ 10–12 kcal/mol for chair inversions) .
Data Contradictions and Resolution
- Discrepancy : MNDO calculations fail to predict equatorial preference in cyclohexyl derivatives, unlike AM1/PM3.
- Resolution : MNDO lacks parameterization for steric interactions; use hybrid DFT (B3LYP) with dispersion corrections for accurate modeling .
- Artifact Alert : GC-MS silylation may introduce trimethylsilyl ether byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
